molecular formula C21H19ClN4O2S B2383210 3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034514-81-1

3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2383210
CAS RN: 2034514-81-1
M. Wt: 426.92
InChI Key: OKFRSHKZCKUGHG-UHFFFAOYSA-N
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Description

3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Characterization and Theoretical Studies

A study conducted by Soliman et al. (2015) synthesized and characterized a similar hybrid compound, focusing on its spectroscopic properties, thione-thiol tautomeric equilibria, and potential nonlinear optical (NLO) properties. The analysis included detailed vibrational mode assignments and electronic transition predictions, indicating the compound's promising NLO properties and identifying potential sites for electrophilic and nucleophilic attacks (Soliman, Hagar, Ibid, & El Ashry, 2015).

Anticancer Activity

Hassanzadeh et al. (2019) explored the synthesis of quinazolinone-1,3,4-oxadiazole derivatives and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines. The study highlighted a specific compound's remarkable cytotoxic activity against the HeLa cell line, indicating the therapeutic potential of these derivatives in cancer treatment (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).

Antihistaminic Agents

A novel series of quinazolinone derivatives were synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm. One compound, in particular, was identified as most active and comparable in effect to chlorpheniramine maleate, with minimal sedation, suggesting its potential as a new class of antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).

Antimicrobial and Antifungal Activities

Patel et al. (2010) synthesized a series of quinazolin-4(3H)one derivatives and assessed their antimicrobial activities against various bacterial and fungal strains. Some compounds exhibited remarkable antibacterial and antifungal activities, highlighting the structural basis for their bioactivity and potential as antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Diuretic Agents

Maarouf, El‐Bendary, and Goda (2004) investigated the diuretic activity of a series of quinazolin‐4(3H)‐one derivatives, revealing that certain compounds demonstrated significant diuretic activity. This study provides insight into the potential of quinazolin‐4(3H)‐one derivatives as diuretic agents, expanding the therapeutic applications of these compounds (Maarouf, El‐Bendary, & Goda, 2004).

properties

IUPAC Name

3-butyl-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-2-3-12-26-20(27)16-6-4-5-7-17(16)23-21(26)29-13-18-24-19(25-28-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFRSHKZCKUGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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